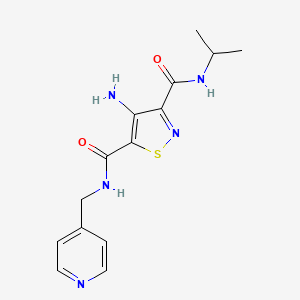

4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide, also known as Compound A, is a synthetic small molecule compound that has been developed for its potential use in treating various diseases. It belongs to the class of isothiazole compounds and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

The crystal structure of a related compound, amicarbazone (C10H19N5O2), reveals insights into the arrangement and orientation of its molecular components. This compound, featuring a triazole ring and a carboxamide group, shows a coplanar arrangement facilitated by intramolecular hydrogen bonding. The variability in the orientation of its isopropyl group across different molecules within the crystal structure underscores the compound's flexibility. These findings are crucial for understanding the structural dynamics and potential reactivity of similar compounds, including 4-amino-N3-isopropyl-N5-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide (Kaur et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of new compounds starting from isonicotinic acid hydrazide, leading to structures that include 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, has been explored. These compounds have been evaluated for their antimicrobial activities, revealing that most show good to moderate activity. This research provides a foundation for further investigations into similar compounds, offering potential pathways for developing new antimicrobial agents (Bayrak et al., 2009).

Chemical Reactions and Complex Formation

Investigations into the reactions of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (APT) with ruthenium to form ruthenium carbonyl complexes have shown the formation of two bidentate coordination isomers. This study illuminates the versatility of APT as a ligand in forming metal complexes, offering insights into potential applications in catalysis and material science (Rheingold et al., 1993).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been detailed. This research points to the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases, highlighting the importance of structural analogs of 4-amino-N3-isopropyl-N5-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide in medicinal chemistry (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Mode of Action

The exact mode of action of this compound is currently unknownMore research is needed to fully understand how this compound interacts with its targets .

Biochemical Pathways

Similar compounds have been reported to affect the pathways related totuberculosis infection

Result of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . The compound’s pKa value is 14.33±0.10, indicating that it can act as a weak base .

Cellular Effects

Preliminary studies suggest that the compound may interact with RET (c-RET), a receptor tyrosine kinase involved in cell growth and differentiation

Molecular Mechanism

It is hypothesized that the compound may bind to and inhibit RET (c-RET), thereby affecting downstream signaling pathways

Propiedades

IUPAC Name |

4-amino-3-N-propan-2-yl-5-N-(pyridin-4-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-3-5-16-6-4-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQMUNRUNSBBFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)

![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)

![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)